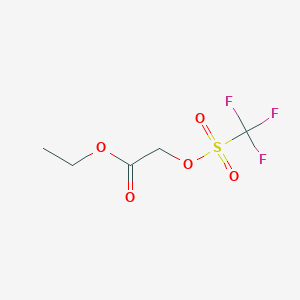

Ethyl (((trifluoromethyl)sulfonyl)oxy)acetate

Description

Ethyl (((trifluoromethyl)sulfonyl)oxy)acetate (CAS: Not explicitly provided in evidence) is a fluorinated sulfonate ester characterized by a trifluoromethylsulfonyl (Tf) group attached to an acetate backbone via an oxygen linker. This compound belongs to a class of reagents widely used in organic synthesis, particularly in cross-coupling reactions, electrophilic substitutions, and as intermediates in pharmaceuticals and agrochemicals. Its trifluoromethylsulfonyl (Tf) group confers high electron-withdrawing properties, enhancing reactivity in nucleophilic displacement reactions and stabilizing transition states in catalytic processes .

Properties

IUPAC Name |

ethyl 2-(trifluoromethylsulfonyloxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O5S/c1-2-12-4(9)3-13-14(10,11)5(6,7)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFJZCGIJRHYDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327329 | |

| Record name | Ethyl (((trifluoromethyl)sulfonyl)oxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61836-02-0 | |

| Record name | Ethyl (((trifluoromethyl)sulfonyl)oxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Triflyl Chloride Reaction with Ethyl Glycolate or Ethyl Hydroxyacetate

- Starting Materials: Ethyl glycolate or ethyl hydroxyacetate as the nucleophilic substrate.

- Reagent: Triflyl chloride (CF3SO2Cl), a highly reactive sulfonyl chloride.

- Conditions: The reaction is typically carried out in an anhydrous solvent (e.g., dichloromethane or acetonitrile) under inert atmosphere (nitrogen or argon) to prevent moisture interference.

- Base: A tertiary amine such as triethylamine is used to scavenge the hydrogen chloride generated.

- Procedure:

- The substrate is dissolved in the solvent.

- Triethylamine is added to the solution.

- Triflyl chloride is added dropwise at low temperature (0 °C to room temperature).

- The mixture is stirred until completion, monitored by TLC or NMR.

- Workup involves aqueous quenching, organic extraction, drying, and purification by column chromatography.

- Outcome: Formation of this compound with yields typically ranging from moderate to high depending on reaction optimization.

Alternative Method Using Triflic Anhydride

- Starting Materials: Ethyl hydroxyacetate or related hydroxy esters.

- Reagent: Triflic anhydride (CF3SO2)2O, a potent triflyl transfer reagent.

- Conditions: Similar to triflyl chloride method but often milder and cleaner due to the absence of HCl byproduct.

- Procedure:

- The hydroxy ester is dissolved in anhydrous solvent.

- A base such as pyridine or triethylamine is added.

- Triflic anhydride is added dropwise under cooling.

- Reaction is monitored and quenched as above.

- Advantages: Higher selectivity and fewer side reactions.

- Purification: Flash chromatography or recrystallization.

Representative Reaction Scheme

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethyl hydroxyacetate + CF3SO2Cl, Et3N, DCM, 0 °C to RT | Triflylation of hydroxy group to form triflate ester | 70-85 | Requires dry conditions, inert atmosphere |

| 2 | Workup: Aqueous quench, extraction, drying | Isolation of crude product | - | Use of base to neutralize HCl |

| 3 | Purification: Flash chromatography | Obtain pure this compound | >95 purity | Confirm by NMR, MS |

Key Research Findings and Notes

- The triflylation reaction is highly sensitive to moisture; anhydrous conditions are critical to avoid hydrolysis.

- Triethylamine or other tertiary amines efficiently neutralize the acidic byproducts.

- Triflic anhydride provides a cleaner reaction profile compared to triflyl chloride, minimizing side products.

- Purification by flash chromatography using petroleum ether/ethyl acetate mixtures (ratios from 50:1 to 10:1) is effective for isolating the product.

- The product is stable under standard storage conditions but should be handled with care due to the reactive triflyl group.

- Industrial scale synthesis of related trifluoroacetate esters (e.g., ethyl trifluoroacetate) uses ion-exchange resin catalysts and reflux techniques to achieve high yields and purity, which may inspire process optimization for triflyl esters.

Summary Table of Preparation Methods

| Method | Starting Material | Triflyl Reagent | Base | Solvent | Temperature | Yield Range | Purification | Comments |

|---|---|---|---|---|---|---|---|---|

| Triflyl chloride triflation | Ethyl hydroxyacetate | CF3SO2Cl | Triethylamine | DCM, Acetonitrile | 0 °C to RT | 70-85% | Flash chromatography | Moisture sensitive, HCl byproduct |

| Triflic anhydride triflation | Ethyl hydroxyacetate | (CF3SO2)2O | Pyridine/Et3N | DCM, Acetonitrile | 0 °C to RT | 75-90% | Flash chromatography | Cleaner, fewer side reactions |

| Ion-exchange resin catalysis* | Trifluoroacetic acid + ethanol | N/A (esterification) | Ion-exchange resin | Ethanol | 40-50 °C reflux | >95% | Distillation | Industrial scale for related esters |

*Note: Ion-exchange resin catalysis is relevant for ethyl trifluoroacetate preparation but may provide insights for related ester syntheses.

Chemical Reactions Analysis

Types of Reactions

Ethyl (((trifluoromethyl)sulfonyl)oxy)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The trifluoromethylsulfonyl group is a good leaving group, making the compound susceptible to nucleophilic attack.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The compound can be reduced to form different products depending on the reducing agent used.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic substitution: Depending on the nucleophile, products can include amides, ethers, or thioethers.

Hydrolysis: The major product is the corresponding carboxylic acid.

Reduction: Products vary based on the reducing agent and reaction conditions, but may include alcohols or aldehydes.

Scientific Research Applications

Ethyl (((trifluoromethyl)sulfonyl)oxy)acetate has a wide range of applications in scientific research:

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (((trifluoromethyl)sulfonyl)oxy)acetate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethylsulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the compound serves as a key intermediate .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their functional differences:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethylsulfonyl (Tf) group in the target compound provides stronger electron withdrawal compared to tosyl (–SO₂(4-MeC₆H₄)) or phenylsulfonyl (–SO₂Ph) groups, making it more reactive in SN2 reactions and stabilizing intermediates in cross-coupling reactions .

- Backbone Flexibility: The acetate group (–OAc) in the target compound allows for easier functionalization compared to bulkier esters like butanoate (–(CH₂)₃COOEt) .

- Heterocyclic vs. Aromatic Systems : Pyridinyl-sulfonyl analogs (e.g., ) exhibit distinct electronic properties due to the nitrogen heteroatom, which may influence solubility and binding affinity in medicinal chemistry contexts.

Reactivity and Stability

- Hydrolytic Stability : The Tf group in the target compound resists hydrolysis better than tosyl or phenylsulfonyl groups due to the electronegativity of fluorine, which stabilizes the sulfonate ester .

- Thermal Stability : Ethyl trifluoroacetate (a related fluorinated ester) has a boiling point of 60–62°C , suggesting that trifluoromethylsulfonyl analogs may exhibit similar volatility, necessitating low-temperature storage.

Biological Activity

Ethyl (((trifluoromethyl)sulfonyl)oxy)acetate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethylsulfonyl group, which significantly influences its chemical reactivity and biological activity. The presence of this group enhances lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. The molecular formula is , with a molecular weight of approximately 212.17 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes, including:

- Formation of the Trifluoromethylsulfonyl Group : This can be achieved using reagents like sodium trifluoromethanesulfinate.

- Acetate Formation : The reaction of the sulfonyl compound with ethyl acetate under acidic conditions.

These steps are optimized in industrial settings to enhance yield and purity while minimizing environmental impact.

Pharmacological Properties

Research into the pharmacological properties of this compound is still ongoing. Preliminary studies suggest that compounds with similar structures exhibit interactions with various biological targets, including enzymes and receptors. The trifluoromethylsulfonyl group may enhance binding affinity and selectivity towards these targets .

Table 1: Summary of Biological Activities Related to Similar Compounds

| Compound | Activity Type | Reference |

|---|---|---|

| Trifluoromethyl-substituted analogs | Antichlamydial | |

| Sulfonamide derivatives | Antimicrobial | |

| Phenolic compounds with -CF3 | Inhibition of 5-HT uptake |

Case Studies

- Antichlamydial Activity : A study demonstrated that compounds with a trifluoromethyl group showed selective activity against Chlamydia species, highlighting the importance of this substituent in enhancing antimicrobial properties .

- Inhibition Studies : Structural activity relationship (SAR) studies indicated that the inclusion of the trifluoromethyl group in phenolic compounds increased their potency significantly compared to non-fluorinated analogs .

- Toxicity Assessments : Toxicity evaluations using human cell lines revealed that certain derivatives maintained low toxicity while exhibiting promising biological activity, suggesting potential for therapeutic development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl (((trifluoromethyl)sulfonyl)oxy)acetate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions involving ethyl acetoacetate derivatives and trifluoromethylsulfonyl-containing precursors. For example, sodium ethoxide or potassium carbonate in THF under anhydrous conditions facilitates the formation of the ester-sulfonyl linkage .

- Key Variables : Reaction temperature (typically 0–25°C), solvent polarity, and base strength significantly affect yield. Optimized conditions report yields up to 67.7% in multi-step syntheses .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin/eye contact due to irritant properties .

- Ventilation : Local exhaust ventilation is mandatory to mitigate vapor inhalation risks .

- Storage : Store in sealed containers at 2–8°C in dry, well-ventilated areas away from ignition sources .

- Emergency Response : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How does the trifluoromethylsulfonyl group influence the compound’s reactivity?

- Electronic Effects : The electron-withdrawing trifluoromethylsulfonyl group enhances electrophilicity at the sulfonyloxy position, facilitating nucleophilic substitutions (e.g., with amines or thiols) .

- Stability : This group increases hydrolytic stability compared to non-fluorinated analogs, making the compound suitable for prolonged reactions in polar aprotic solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

- Analytical Approach :

- Purity Assessment : Use HPLC or GC-MS to verify starting material purity, as impurities in trifluoromethylsulfonyl precursors often lead to yield variability .

- Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to identify intermediate bottlenecks (e.g., incomplete ester activation) .

- Case Study : A 2025 study attributed low yields (<50%) to residual moisture in THF; switching to anhydrous NaH as a base improved yields to 68% .

Q. What advanced techniques characterize the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : Predict binding affinities to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina, leveraging the compound’s lipophilicity from the trifluoromethyl group .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with immobilized receptors, revealing dissociation constants (Kd) in the micromolar range .

Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?

- Comparative Analysis :

- Unique Advantage : The sulfonyloxy group enables dual functionality as a leaving group and hydrogen-bond acceptor, broadening applications in prodrug design .

Methodological Considerations

Q. What purification strategies are optimal for isolating this compound?

- Techniques :

- Recrystallization : Use ethyl acetate/hexane (1:3 v/v) to remove unreacted starting materials .

- Column Chromatography : Silica gel with 10–20% ethyl acetate in hexane resolves sulfonate byproducts (Rf = 0.4–0.6) .

- Quality Control : Confirm purity via <sup>19</sup>F NMR (δ = -75 to -78 ppm for CF3) and elemental analysis (C: 32.1%; F: 24.8%) .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

- Strategies :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity in substitution reactions .

- QSAR Models : Corrogate logP values (calculated ~2.8) with antibacterial potency to prioritize synthetic targets .

Data Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.